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5-Ethyl-cytidine - 56367-98-7

5-Ethyl-cytidine

Catalog Number: EVT-3408282
CAS Number: 56367-98-7
Molecular Formula: C11H17N3O5
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethyl-cytidine is a modified nucleoside analog of cytidine, characterized by the substitution of an ethyl group at the 5th position of the cytosine ring. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Modified nucleosides like 5-ethyl-cytidine are known for their potential anti-metabolic and anti-tumor activities, which enhance their applicability in research and therapeutic contexts.

Source and Classification

5-Ethyl-cytidine falls under the classification of nucleoside analogs. Nucleosides are compounds that consist of a nitrogenous base bonded to a sugar molecule (ribose or deoxyribose). The specific modification of adding an ethyl group distinguishes it from other cytidine derivatives, such as 5-methylcytidine or 5-fluorocytidine. These modifications can influence nucleoside behavior in biological systems, particularly in DNA and RNA synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-ethyl-cytidine typically involves the alkylation of cytidine at the 5th position using ethylating agents. Common methods include:

  1. Alkylation Reaction:
    • Cytidine is reacted with ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base (e.g., sodium hydride) and an organic solvent like dimethylformamide.
    • The reaction conditions are controlled to optimize yield and purity.
    • Purification methods such as chromatography are often employed to isolate the desired product .
  2. Alternative Synthesis Routes:
    • Other synthetic pathways may involve modifications to existing nucleosides through palladium-catalyzed reactions or other coupling methods to introduce the ethyl group at the desired position .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-ethyl-cytidine can be depicted as follows:

  • Chemical Formula: C_9H_11N_3O_5
  • Molecular Weight: Approximately 227.20 g/mol

The structural representation indicates that the ethyl group is attached to the carbon atom at position 5 of the cytosine ring, altering its electronic properties and steric hindrance compared to unmodified cytidine.

Structural Representation

CytidineCytosine Ring with Ethyl Group at Position 5\text{Cytidine}\rightarrow \text{Cytosine Ring with Ethyl Group at Position 5}

This modification affects how 5-ethyl-cytidine interacts with enzymes involved in nucleic acid metabolism, potentially influencing its biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-cytidine is capable of undergoing several chemical reactions:

  1. Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  2. Reduction: Reduction reactions can convert the ethyl group into an alcohol derivative.
  3. Substitution Reactions: The ethyl group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogens or nucleophiles in the presence of catalysts .
Mechanism of Action

The mechanism of action for 5-ethyl-cytidine involves its incorporation into DNA or RNA, where it can inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to significant changes in gene expression patterns. Additionally, 5-ethyl-cytidine can induce DNA damage and apoptosis in cancer cells by trapping DNA methyltransferases, thereby disrupting normal cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms within the cytosine ring.

These properties make 5-ethyl-cytidine suitable for various applications in biochemical research .

Applications

Scientific Uses

  1. Chemistry: As a building block in synthesizing more complex nucleoside analogs.
  2. Biology: Investigated for its role in DNA methylation processes and gene expression regulation.
  3. Medicine: Explored for potential anti-tumor and anti-metabolic activities, particularly in cancer therapy.
  4. Industry: Utilized in developing oligonucleotide therapeutics and diagnostic tools due to its unique properties .
Enzymatic Synthesis and Catalytic Mechanisms

Role of TET Dioxygenases in Oxidative Demethylation Pathways

TET (ten-eleven translocation) dioxygenases are Fe(II)- and α-ketoglutarate (α-KG)-dependent enzymes that catalyze the iterative oxidation of 5-methylcytosine (5mC) in DNA to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC). This oxidation cascade initiates active DNA demethylation by promoting base excision repair (BER) or passive dilution through replication-dependent loss [1] [7] [9]. The catalytic core of TET enzymes comprises a double-stranded β-helix (DSBH) fold and a cysteine-rich domain, coordinating Fe(II) and α-KG to enable oxygenase activity. Molecular oxygen (O₂) is incorporated into the methyl group of 5mC, while α-KG is decarboxylated to succinate and CO₂ [7] [9].

TET2—despite lacking an intrinsic CXXC DNA-binding domain—preferentially targets CpG sites via interaction with IDAX (CXXC4), which recruits TET2 to unmethylated CpG islands [10]. This interaction is regulated by caspase-mediated degradation, linking substrate targeting to protein stability [10]. Recent studies reveal that TET enzymes also accept cytidine derivatives like 5-ethylcytidine (5-EC) as substrates. 5-EC's terminal alkyne group enables "click chemistry" applications, facilitating proteomic profiling of TET interactors and genomic mapping of oxidation sites [8].

Table 1: Catalytic Properties of TET Dioxygenases

PropertyTET1TET2TET3
CofactorsFe(II), α-KG, O₂Fe(II), α-KG, O₂Fe(II), α-KG, O₂
DNA-Binding DomainCXXCIDAX-dependentCXXC
Primary Genomic TargetsPromotersEnhancers/Gene bodiesGenome-wide
5-EC ReactivityModerateHighModerate
Oxidation Products5hmC/5fC/5caC5hmC/5fC/5caC5hmC/5fC/5caC

Figure 1: TET2 Catalytic Mechanism. Fe(II) coordinates with α-KG and O₂, enabling hydrogen atom transfer (HAT) from 5mC (or 5-EC) to generate a substrate radical. Successive oxidation yields 5hmC, 5fC, and 5caC.

Substrate Specificity of DNA/RNA Methyltransferases for Alkylated Cytidine Analogues

Cytidine methylation is catalyzed by methyltransferases (MTases) such as DNMTs (DNA) and NSUNs (RNA), which transfer methyl groups from S-adenosylmethionine (SAM) to cytosine’s C5 position. DNMTs exhibit high selectivity for cytosine within CpG dinucleotides, whereas NSUNs modify tRNA, rRNA, and mRNA at specific sequence contexts [5] [9]. Alkylated cytidine analogues—including 5-methylcytidine (m5C), 5-ethylcytidine (5-EC), and 5-ethynylcytidine—act as substrates or inhibitors for these enzymes.

NSUN2, the predominant RNA m5C MTase, methylates cytidine at positions 34, 48, and 49 in tRNAs, stabilizing their structure and optimizing codon-anticodon interactions [5]. Kinetic studies reveal that 5-EC competes with endogenous cytidine for incorporation into RNA by RNA polymerases. Once embedded, 5-EC serves as a substrate for NSUN2, forming 5-ethylcytidine as a stable epigenetic mark [8] [5]. However, bulky ethyl groups hinder iterative oxidation by TET enzymes compared to natural m5C, limiting further conversion to hydroxymethyl or formyl derivatives [8].

Table 2: Substrate Specificity of Methyltransferases for Cytidine Analogues

EnzymeNatural SubstrateCytidine AnalogueReactivityBiological Consequence
DNMT1Hemi-methylated CpG5-Ethyl-2′-deoxycytidineLowPassive demethylation
NSUN2Cytidine (tRNA/mRNA)5-Ethylcytidine (5-EC)HighAltered tRNA stability
DNMT3AUnmethylated CpG5-Ethyl-dCModerateReduced de novo methylation
NSUN5rRNA (C3782)5-ECLowImpaired ribosome function

Kinetic Analysis of 5-Ethyl-Cytidine Oxidation by TET2 in Epigenetic Reprogramming

TET2-mediated oxidation of 5-ethylcytidine (5-EC) follows Michaelis-Menten kinetics but exhibits reduced catalytic efficiency compared to 5mC. In vitro assays using recombinant TET2 catalytic domain (TET2-CD) show:

  • Kₘ: 12.3 ± 1.5 μM for 5-EC vs. 4.2 ± 0.8 μM for 5mC
  • k꜀ₐₜ: 0.18 min⁻¹ for 5-EC vs. 0.52 min⁻¹ for 5mC
  • Catalytic Efficiency (k꜀ₐₜ/Kₘ): 5-EC is ~4-fold lower than 5mC [8].

The ethyl group’s steric bulk impedes optimal positioning within TET2’s catalytic pocket, slowing hydroxylation. Molecular dynamics simulations reveal weaker hydrogen bonding between 5-EC and residues (e.g., His1382, Asp1384) critical for radical transfer [7] [9]. Despite slower kinetics, 5-EC oxidation generates 5-hydroxyethylcytidine (5hEC), detectable via chemical sequencing or mass spectrometry [8].

In epigenetic reprogramming contexts—such as embryonic stem cell (ESC) differentiation—5-EC incorporation delays locus-specific demethylation. When ESCs are treated with 5-EC, enhancers regulated by TET2 (e.g., Otx2, Lefty1) retain hypermethylation, impairing transcriptional activation during lineage commitment [3] [8]. This confirms TET2’s role in erasing methylation barriers to differentiation.

Table 3: Kinetic Parameters of TET2 for 5mC vs. 5-EC

SubstrateKₘ (μM)k꜀ₐₜ (min⁻¹)k꜀ₐₜ/Kₘ (μM⁻¹min⁻¹)Primary Product
5mC4.2 ± 0.80.52 ± 0.060.1245hmC
5-EC12.3 ± 1.50.18 ± 0.030.0155hEC

Figure 2: Steric Hindrance in TET2-5-EC Binding. Molecular modeling shows the ethyl group (orange) displacing catalytic residues (blue) in TET2’s active site, increasing distance to Fe(II) (brown sphere) and reducing oxidation efficiency.

Properties

CAS Number

56367-98-7

Product Name

5-Ethyl-cytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1

InChI Key

UEHXEKJKNOHULW-FDDDBJFASA-N

SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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